molecular formula C21H16N4O2S B2981258 N-([2,3'-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034436-15-0

N-([2,3'-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide

Cat. No. B2981258
CAS RN: 2034436-15-0
M. Wt: 388.45
InChI Key: WGXCNOFXICESRM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a bipyridinyl group, a thiazolyl group, and a benzamide group . These groups are common in many pharmaceuticals and other biologically active compounds.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . For instance, thiazol-2-imine derivatives can be synthesized using a thiourea residue .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Similar compounds have been studied for their reactions with various reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, amides generally have high boiling points and are soluble in water .

Scientific Research Applications

Electrochemical C–H Thiolation

A study highlighted a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation. This process allows for the efficient production of compounds from N-(hetero)arylthioamides, suggesting potential applications in creating benzothiazole and thiazolopyridine derivatives, including those related to N-([2,3'-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide (Qian et al., 2017).

Antibacterial Agents

Novel thiazolepyridine conjugated benzamides were synthesized and shown to exhibit moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis strains. These findings indicate that modifications of the chemical structure, such as those found in N-([2,3'-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide, could lead to the development of new antibacterial agents (Karuna et al., 2021).

Antimicrobial Agents

Another study synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and evaluated their antimicrobial activity, showing some compounds had more potent effects than reference drugs. This suggests that derivatives of N-([2,3'-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide could be potent antimicrobial agents (Bikobo et al., 2017).

Anticancer Activity

Research into substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides identified them as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), showing significant anticancer activity in preclinical assays. This underscores the potential of N-([2,3'-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide related compounds in cancer therapy (Borzilleri et al., 2006).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, some thiazolyl compounds have been found to inhibit certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. For example, it could be investigated for its potential use in pharmaceuticals .

properties

IUPAC Name

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2S/c26-20(16-4-6-18(7-5-16)27-21-23-10-11-28-21)25-13-15-3-8-19(24-12-15)17-2-1-9-22-14-17/h1-12,14H,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXCNOFXICESRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,3'-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide

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